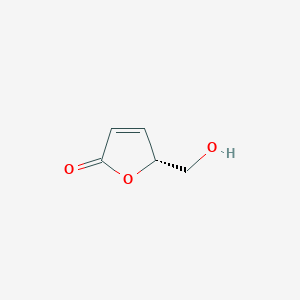
(2R)-2-(hydroxymethyl)-2H-furan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(hydroxymethyl)-2H-furan-5-one, commonly known as Dihydroxyacetone (DHA), is a simple carbohydrate molecule that is widely used in the cosmetic industry as a self-tanning agent. DHA is a colorless, odorless, and water-soluble substance that reacts with the amino acids present in the dead skin cells on the outer layer of the skin to produce a brown pigment called melanoidin. This brown pigment gives the skin a natural-looking tan without the harmful effects of ultraviolet (UV) radiation.
Wirkmechanismus
Dihydroxyacetone works by reacting with the amino acids present in the dead skin cells on the outer layer of the skin. This reaction produces a brown pigment called melanoidin, which gives the skin a natural-looking tan. The color produced by (2R)-2-(hydroxymethyl)-2H-furan-5-one is temporary and fades as the dead skin cells are shed.
Biochemical and Physiological Effects:
Dihydroxyacetone has been shown to have no significant effects on the structure or function of the skin. It is not absorbed into the deeper layers of the skin and has no systemic effects on the body. (2R)-2-(hydroxymethyl)-2H-furan-5-one has been shown to be safe for use on all skin types, including sensitive skin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Dihydroxyacetone in lab experiments is its ability to induce skin pigmentation without the need for UV radiation. This makes it a safe and effective tool for studying the mechanisms of skin pigmentation. However, one limitation of using (2R)-2-(hydroxymethyl)-2H-furan-5-one is that the color produced is temporary and fades as the dead skin cells are shed. This means that experiments using (2R)-2-(hydroxymethyl)-2H-furan-5-one must be conducted over a short period of time.
Zukünftige Richtungen
Dihydroxyacetone has several potential future directions for scientific research, including its use as a potential treatment for skin disorders such as vitiligo and psoriasis. (2R)-2-(hydroxymethyl)-2H-furan-5-one has been shown to induce skin pigmentation in areas of the skin affected by vitiligo, making it a potential treatment option for this condition. Additionally, (2R)-2-(hydroxymethyl)-2H-furan-5-one has been shown to have anti-inflammatory properties, making it a potential treatment option for conditions such as psoriasis. Further research is needed to fully understand the potential applications of (2R)-2-(hydroxymethyl)-2H-furan-5-one in the treatment of skin disorders.
Synthesemethoden
Dihydroxyacetone can be synthesized by the oxidation of glycerol or by the fermentation of glucose. The most common method of synthesis involves the reaction of glycerol with hydrogen peroxide in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified through a series of distillation and crystallization steps.
Wissenschaftliche Forschungsanwendungen
Dihydroxyacetone has several scientific research applications, including its use in the study of skin pigmentation, as a potential treatment for skin disorders, and as a tool for measuring blood glucose levels. (2R)-2-(hydroxymethyl)-2H-furan-5-one has been shown to be a safe and effective method for inducing skin pigmentation in vitro and in vivo, making it a useful tool for studying the mechanisms of skin pigmentation.
Eigenschaften
IUPAC Name |
(2R)-2-(hydroxymethyl)-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-3-4-1-2-5(7)8-4/h1-2,4,6H,3H2/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNLUIGMHSSXHB-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)O[C@H]1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920915 |
Source


|
| Record name | 5-(Hydroxymethyl)furan-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-(Hydroxymethyl)furan-2(5H)-one | |
CAS RN |
112837-17-9 |
Source


|
| Record name | 5-(Hydroxymethyl)furan-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

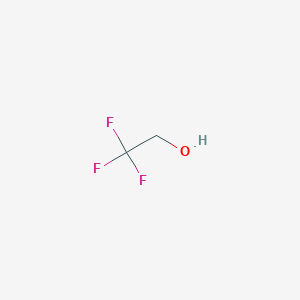
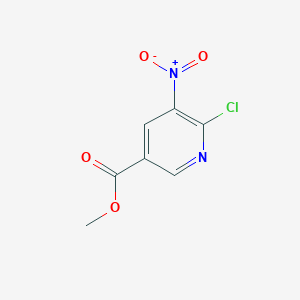
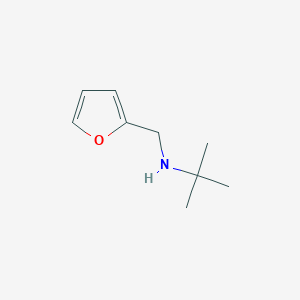
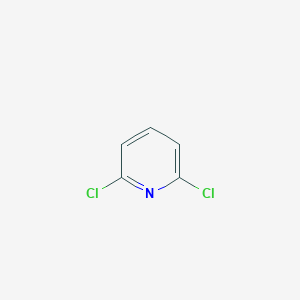
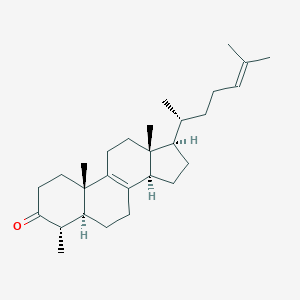
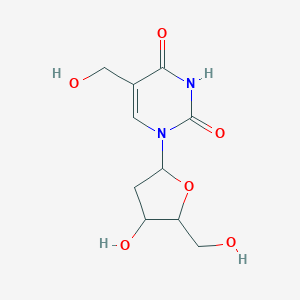
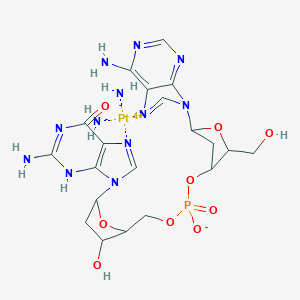
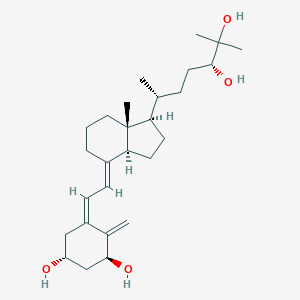
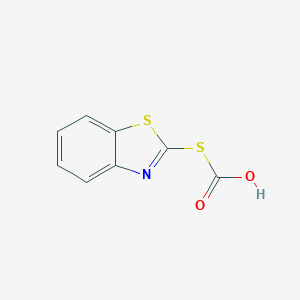

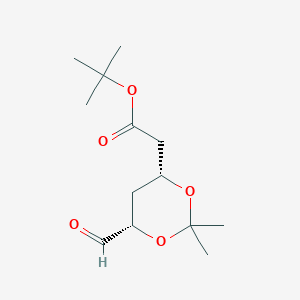

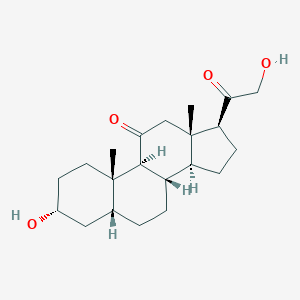
![Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B45679.png)